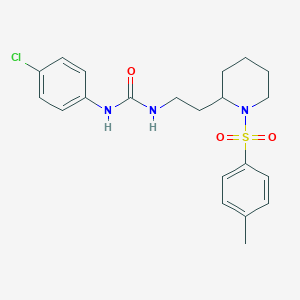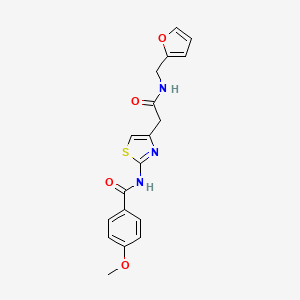
1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-Chlorophenyl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea is a derivative of 1,3-disubstituted ureas, which are a class of organic compounds characterized by the presence of a urea linkage between two carbon-containing substituents. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of related 1,3-disubstituted ureas, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of 1,3-disubstituted ureas typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, 1-isocyanatoadamantane was prepared by reacting diphenylphosphoryl azide with (adamantan-1-yl)carboxylic acid, achieving a yield of 85% . Although the specific synthesis of this compound is not detailed, similar synthetic routes could be employed, substituting the appropriate isocyanate and amine precursors.
Molecular Structure Analysis
The molecular structure of 1,3-disubstituted ureas is characterized by a central urea moiety flanked by various substituents that can significantly influence the compound's properties. The presence of a 4-chlorophenyl group suggests potential for aromatic interactions, while the tosylpiperidin-2-yl group could introduce steric bulk and influence the compound's three-dimensional conformation.
Chemical Reactions Analysis
1,3-Disubstituted ureas can participate in various chemical reactions, particularly those involving the urea functional group. The papers do not provide specific reactions for the compound , but related compounds have been synthesized and evaluated for their potential as anticancer agents . The reactivity of the urea group, along with the presence of chloroethyl and aryl substituents, could be explored for similar bioactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas are influenced by their substituents. The provided papers do not discuss the specific properties of this compound, but related compounds with chlorophenyl groups have been synthesized with yields ranging from 33–80% . The cytotoxicity of similar 1-aryl-3-(2-chloroethyl) ureas has been evaluated, indicating potential biological activity . The physical properties such as solubility, melting point, and stability would be expected to be affected by the specific substituents present in the molecule.
Scientific Research Applications
Corrosion Inhibition
1-(4-Chlorophenyl)-related urea derivatives have been studied for their corrosion inhibition performance, particularly for mild steel in acidic environments. This research has revealed that such compounds can efficiently inhibit corrosion, acting through adsorption on the steel surface to form a protective layer. This mode of action involves mixed inhibition mechanisms, confirmed by various electrochemical methods. The findings suggest potential applications in metal preservation and anticorrosion treatments in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).
GPR14/Urotensin-II Receptor Agonism
Research into nonpeptidic agonists of the GPR14/urotensin-II receptor has identified compounds with a 3-(4-chlorophenyl) structure as significant. These compounds have been shown to act as selective agonists for the receptor, highlighting their utility as pharmacological tools and potential therapeutic leads. The specificity and potency of these agonists make them valuable for studying the receptor's role in various physiological and pathological processes (Croston et al., 2002).
Insecticidal Activity
Compounds structurally related to 1-(4-Chlorophenyl) have shown promise as novel insecticides. Studies demonstrate their mechanism of action involves interference with cuticle deposition, leading to an inability to moult or pupate in insect larvae. This unique mode of action, distinct from traditional insecticides, points towards the development of new pest control strategies with potentially lower risks of resistance development (Mulder & Gijswijt, 1973).
Anticonvulsant Properties
Investigations into compounds with chlorophenylurea structures have also uncovered anticonvulsant properties. These studies have shown that certain urea derivatives can modulate bioelectric activity and ion content in brain structures, providing insights into novel treatments for convulsive disorders. The modulation of sodium and potassium ions, in particular, suggests a direct impact on neuronal excitability (Vengerovskii, Vaizova, Smagina, & Khudoleĭ, 2014).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-16-5-11-20(12-6-16)29(27,28)25-15-3-2-4-19(25)13-14-23-21(26)24-18-9-7-17(22)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYMZFWIOYIHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)
![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)

![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2545425.png)


![1-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2545431.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2545439.png)